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2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester

193 nm photoresist nitroxide-mediated polymerization copolymerisation kinetics

Sourcing a reliable, high-purity γ-butyrolactone methacrylate monomer for advanced lithography often leads to batch-to-batch variability that compromises resist performance. This 3-yl isomer (CAS 130224-95-2) is specifically engineered for 193 nm and EUV chemically amplified photoresists, where precise copolymerization kinetics and adhesion are critical. - Enables 100 nm line/space patterning on silicon without pattern collapse when terpolymerized with MAMA and MAPDST. - Documented NMP polymerization kinetics allow dispersity tuning from Đ ≈1.7 to Đ ≈1.4 by adjusting temperature from 90 °C to 75 °C. - Supplied at ≥97% purity (GC) with MEHQ stabilizer, reducing in-house purification steps before use.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 130224-95-2
Cat. No. B1589012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester
CAS130224-95-2
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1CC(=O)OC1
InChIInChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3
InChIKeyZROFAXCQYPKWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester (CAS 130224-95-2) — Product Identity and Core Parameters for Procurement


2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester (CAS 130224-95-2), most commonly referred to as γ‑butyrolactone‑3‑yl methacrylate or β‑methacryloyloxy‑γ‑butyrolactone, is a specialty methacrylate monomer bearing a pendant γ‑butyrolactone ring [1]. Unlike generic methacrylates, its lactone moiety imparts high polarity, strong adhesion to semiconductor substrates, and developer solubility in aqueous tetramethylammonium hydroxide (TMAH), making it a critical co‑monomer in 193 nm and extreme ultraviolet (EUV) photoresist formulations [2]. The compound is supplied as a low‑melting solid (mp 21 °C) typically stabilised with 4‑methoxyphenol (MEHQ) and is available at ≥97% purity (GC) .

Why 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester Cannot Be Casually Replaced by Other Lactone Methacrylates in Lithographic Procurement


Although several γ‑butyrolactone methacrylate isomers exist, their substitution pattern dictates the copolymerisation kinetics, the polarity of the resulting resist, and the balance between dry‑etch resistance and aqueous‑base developability. The 3‑yl ester (CAS 130224-95-2) places the methacryloyloxy group at the β‑carbon of the lactone, whereas the 2‑yl isomer (CAS 195000-66-9) places it at the α‑carbon, altering both the electron density on the vinyl group and the hydrophilicity of the lactone side‑chain [1]. These structural differences translate into measurable disparities in terpolymer dispersity, lithographic contrast, and adhesion to silicon substrates, making direct substitution without reformulation scientifically invalid [2].

Head-to-Head Evidence: Quantifying the Advantages of 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester Over Its Closest Analogs


Faster Copolymerisation Kinetics of the 3-yl Isomer Versus 2-Methyl-2-Adamantyl Methacrylate (MAMA) in NMP

In nitroxide‑mediated copolymerisations with pentafluorostyrene (PFS) as controlling co‑monomer, γ‑butyrolactone‑3‑yl methacrylate (GBLMA) exhibited markedly faster kinetics than 2‑methyl‑2‑adamantyl methacrylate (MAMA). The MAMA/PFS system showed a linear Mn‑versus‑conversion profile with dispersity (Đ = Mw/Mn) of 1.28–1.55, but its overall polymerisation rate was notably slower than that of GBLMA/PFS under identical conditions (75–90 °C, 35 wt% dioxane) [1].

193 nm photoresist nitroxide-mediated polymerization copolymerisation kinetics

Reduced Dispersity of the 3-yl Isomer at Lower Temperature Enables Consistent Resist Formulation

The dispersity of GBLMA/PFS copolymer decreased from Đ = 1.70–1.71 at 90 °C to Đ = 1.42–1.50 when the polymerisation was conducted at 75 °C. This temperature‑dependent narrowing of molecular‑weight distribution is more pronounced than that observed for HAMA/PFS (Đ reduced from 1.36–1.47 to 1.22–1.31) and contrasts with MAMA/PFS, which showed little temperature sensitivity [1].

polymer dispersity nitroxide-mediated polymerization photoresist uniformity

Defined Functional Role as Adhesion Promoter in Terpolymer Resists Versus Polarity Moderator Role of MAMA

In a ternary resist system (GBLMA‑MAMA‑MAPDST), GBLMA was specifically assigned the role of surface adhesion enhancer, while MAMA served as a polarity moderator through solid‑state deprotection chemistry. This functional complementarity was confirmed by electron‑beam lithography studies showing that the resist patterned 100 nm features with good adhesion to silicon [1].

electron beam lithography terpolymer photoresist surface adhesion

Guaranteed Monomer Purity ≥97% (GC) with MEHQ Stabiliser Enables Predictable Polymerisation Kinetics

The commercial standard for this monomer is ≥97.0% purity by GC, stabilised with MEHQ to prevent premature auto‑polymerisation during storage and shipping . This purity specification is critical because residual impurities (e.g., methacrylic acid or lactone ring‑opened by‑products) act as chain‑transfer agents that broaden molecular‑weight distribution and reduce lithographic contrast.

monomer purity quality control free-radical polymerisation

Distinct Regioisomeric Identity from 2-Oxotetrahydrofuran-3-yl Methacrylate (CAS 195000-66-9) Dictates Copolymer Properties

The 5‑oxo (3‑yl) isomer places the ester substituent β to the lactone carbonyl, whereas the 2‑oxo (2‑yl) isomer places it α. This positional shift alters the electron‑withdrawing effect on the methacrylate vinyl group, influencing both homopolymerisation rate and copolymer composition drift. Patent disclosures listing both isomers explicitly distinguish them for photoresist applications, indicating that the 3‑yl isomer is preferred when higher polarity and aqueous‑base solubility are required [1].

regioisomer structure-property relationship lactone methacrylate

Proven Industrial and Research Applications of 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester (CAS 130224-95-2) Based on Quantitative Evidence


ArF Immersion and Dry 193 nm Photoresist Formulation

The compound is terpolymerised with MAMA and HAMA to create the resin matrix for 193 nm chemically amplified resists. Its faster NMP kinetics relative to MAMA allow higher throughput synthesis of narrow‑dispersity resins, while the lactone moiety provides the necessary polarity for development in 2.38 wt% TMAH [1]. The ability to tune dispersity from Đ ≈1.7 to Đ ≈1.4 by lowering temperature from 90 °C to 75 °C gives formulators a direct lever to reduce LER without changing the monomer feed ratio [1].

Electron‑Beam Lithography for Sub‑100 nm Patterning

In terpolymers with MAMA and a photoacid‑generator‑bearing monomer (MAPDST), the 3‑yl isomer functions as the dedicated adhesion promoter, enabling 100 nm line/space patterning on silicon without pattern collapse [2]. This defined functional role means that the procurement specification must match the exact monomer used in the published resist formulation; substitution of another lactone methacrylate would require a complete adhesion re‑validation study [2].

Controlled Radical Polymerisation Research Requiring Predictable Kinetics

The well‑characterised NMP behaviour of this monomer, with documented dispersity‑versus‑temperature profiles and kinetic comparisons to MAMA and HAMA, makes it a preferred building block for academic and industrial groups studying sequence‑controlled terpolymers and star‑shaped resist architectures [1][3]. The commercial availability at ≥97% purity with MEHQ stabiliser reduces the need for in‑house purification before use .

Specialty Adhesive and Coating Applications Requiring High Polarity and Substrate Adhesion

Outside lithography, the lactone‑functional methacrylate is explored as a reactive diluent and adhesion promoter in UV‑curable coatings and electrolytes for lithium‑ion batteries . The high flash point (152 °C) and low volatility relative to simple alkyl methacrylates make it safer to handle in open‑vat processes, although quantitative industrial performance data remain proprietary .

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